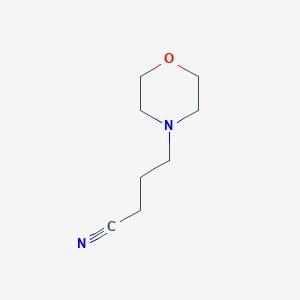

4-Morpholinebutanenitrile

Descripción general

Descripción

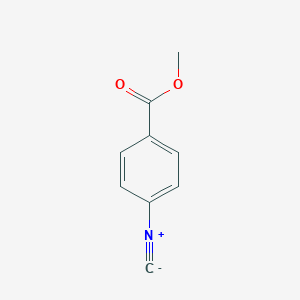

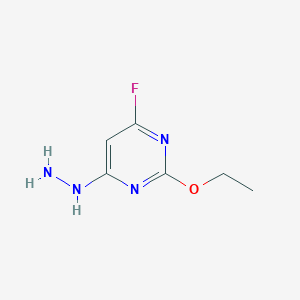

4-Morpholinebutanenitrile is a chemical compound that is used for experimental and research purposes . It is also known as 4-morpholin-4-ylbutanenitrile and 4-(4-Morpholinyl)butanenitrile .

Synthesis Analysis

The synthesis of morpholines, which includes 4-Morpholinebutanenitrile, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described in recent advances .Molecular Structure Analysis

The molecular structure of a compound like 4-Morpholinebutanenitrile can be studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound .Chemical Reactions Analysis

The stoichiometry of chemical reactions may serve as the basis for quantitative chemical analysis methods . Titrations involve measuring the volume of a titrant solution required to completely react with a sample solution .Physical And Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances .Aplicaciones Científicas De Investigación

Spectroscopy and Quantum Chemical Analysis

4-Morpholinebutanenitrile (4MC) has been a subject of detailed study using vibrational spectroscopy and quantum chemical methods. Research conducted by Xavier and Raj (2013) utilized solid-phase FT-IR and FT-Raman spectroscopy alongside ab initio Hartree-Fock and density functional method (B3LYP) computations to investigate the molecular geometry and vibrational frequencies of 4MC. The study highlighted the molecule's stability, arising from hyper-conjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis. The theoretical FT-IR and FT-Raman spectra constructed for 4MC further demonstrate its potential in various scientific applications, particularly in understanding molecular interactions and stability (R. J. Xavier & S. Raj, 2013).

Antimicrobial Properties

The antimicrobial properties of morpholine derivatives, such as 4-(Phenylsulfonyl) morpholine, have been explored against standard and multidrug-resistant strains of various microorganisms, including Staphylococcus aureus and Escherichia coli. Oliveira et al. (2015) investigated the minimum inhibitory concentration (MIC) of 4-(Phenylsulfonyl) morpholine and its modulating activity on antibiotic effectiveness, demonstrating its potential in enhancing antibiotic activity against resistant bacterial strains (M. A. Oliveira et al., 2015).

Kinase Inhibition for Cancer Therapy

Research on morpholine-based compounds has extended into the development of potent inhibitors for kinases involved in cancer progression. Hobbs et al. (2019) discovered a non-nitrogen containing morpholine isostere, demonstrating its application in the synthesis of dual inhibitors for the mTORC1 and mTORC2 pathways, which are critical in cancer cell survival and proliferation. This work underlines the significance of morpholine derivatives in designing new therapeutic agents for cancer treatment (H. Hobbs et al., 2019).

Synthesis of Antimicrobial Compounds

The synthesis and antimicrobial activity of thiomorpholine-4ylbenzohydrazide derivatives, as presented by Kardile and Kalyane (2010), showcase another dimension of morpholine derivatives' utility. These compounds were synthesized through nucleophilic substitution reactions and tested for their antimicrobial properties, contributing to the development of new bioactive molecules with potential therapeutic applications (D. Kardile & N. Kalyane, 2010).

Fluorescent Probes for Cellular Imaging

Morpholine derivatives have also been utilized in the development of fluorescent probes for cellular imaging. Fleming et al. (2015) investigated 4-morpholinoscriptaid (4MS) for its rapid cellular uptake and in vitro activity against HDACs, highlighting its application in fluorescent microscopy studies for intracellular investigations (Cassandra L. Fleming et al., 2015).

Safety And Hazards

Safety data sheets provide information about the hazards of a chemical and the associated protective measures . For example, chemical hazards and toxic substances pose a wide range of health hazards (such as irritation, sensitization, and carcinogenicity) and physical hazards (such as flammability, corrosion, and explosibility) .

Propiedades

IUPAC Name |

4-morpholin-4-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-3-1-2-4-10-5-7-11-8-6-10/h1-2,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNHBZJPTXSALLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

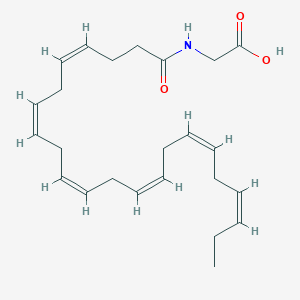

C1COCCN1CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303900 | |

| Record name | 4-Morpholinebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Morpholinebutanenitrile | |

CAS RN |

5807-11-4 | |

| Record name | 4-Morpholinebutanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Morpholinebutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MORPHOLINEBUTYRONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.